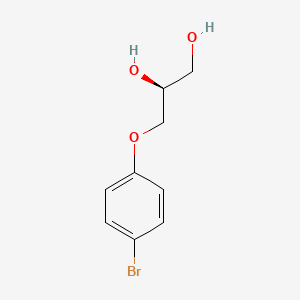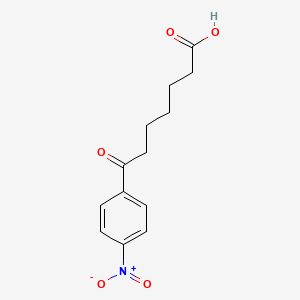![molecular formula C8H14O4 B11755475 ((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanol](/img/structure/B11755475.png)
((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)diméthanol: est un composé organique complexe doté d'une structure bicyclique unique. Il est caractérisé par la présence de deux cycles furanne fusionnés, chacun portant un groupe hydroxyméthyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de ((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)diméthanol implique généralement la cyclisation de diols appropriés en milieu acide ou basique. Une méthode courante utilise un précurseur diol qui subit une cyclisation en présence d'un acide fort comme l'acide sulfurique ou d'une base comme l'hydroxyde de sodium. La réaction est généralement réalisée à des températures élevées pour faciliter la formation de la structure bicyclique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des méthodes plus évolutives, telles que la synthèse en continu. Cette approche permet un meilleur contrôle des conditions réactionnelles et peut conduire à des rendements et à une pureté plus élevés. L'utilisation de catalyseurs et de paramètres réactionnels optimisés est essentielle dans les milieux industriels pour assurer une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)diméthanol: subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyméthyle peuvent être oxydés pour former des aldéhydes ou des acides carboxyliques.
Réduction : Le composé peut être réduit pour former des diols ou d'autres dérivés réduits.
Substitution : Les groupes hydroxyméthyle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions usuelles
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour des réactions de substitution en milieu basique ou acide.
Principaux produits formés
Oxydation : Formation d'aldéhydes ou d'acides carboxyliques.
Réduction : Formation de diols ou d'autres dérivés réduits.
Substitution : Formation de divers dérivés substitués en fonction des réactifs utilisés.
Applications De Recherche Scientifique
((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)diméthanol: a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique de construction en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Investigé pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés uniques, comme les polymères et les résines.
Mécanisme d'action
Le mécanisme d'action de ((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)diméthanol implique son interaction avec des cibles moléculaires spécifiques. Les groupes hydroxyméthyle peuvent former des liaisons hydrogène avec diverses biomolécules, influençant leur structure et leur fonction. De plus, la structure bicyclique du composé lui permet de s'insérer dans des sites de liaison spécifiques, modulant l'activité des enzymes ou des récepteurs.
Mécanisme D'action
The mechanism of action of ((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors.
Comparaison Avec Des Composés Similaires
((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)diméthanol: peut être comparé à d'autres composés similaires, tels que :
Dérivés du tétrahydrofurane : Ces composés partagent une structure de cycle furanne similaire, mais diffèrent par le nombre et la position des groupes fonctionnels.
Diols cyclohexaniques : Ces composés ont une fonctionnalité diol similaire, mais manquent de la structure bicyclique.
Furanne-2,5-diméthanol : Ce composé a une substitution hydroxyméthyle similaire, mais diffère par la structure du cycle.
L'unicité de ((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)diméthanol réside dans sa structure bicyclique, qui confère des propriétés chimiques et physiques distinctes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C8H14O4 |
|---|---|
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
[(3S,3aR,6S,6aR)-6-(hydroxymethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]methanol |
InChI |
InChI=1S/C8H14O4/c9-1-5-3-11-8-6(2-10)4-12-7(5)8/h5-10H,1-4H2/t5-,6-,7+,8+/m0/s1 |
Clé InChI |
HSFKGNYIVXCLOJ-RULNZFCNSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)CO)CO |
SMILES canonique |
C1C(C2C(O1)C(CO2)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



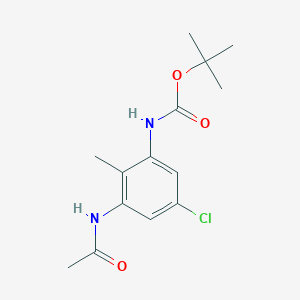
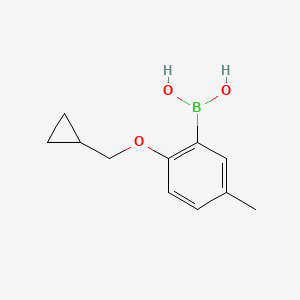
![6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride](/img/structure/B11755412.png)
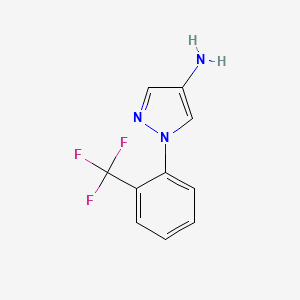
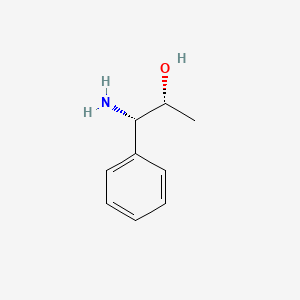

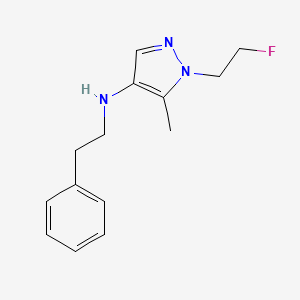

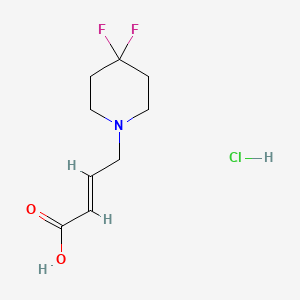
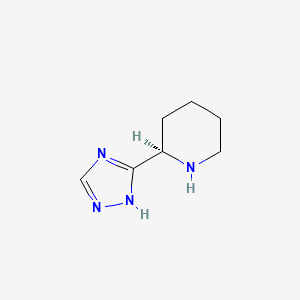
![(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B11755461.png)
